N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a combination of indole, thiazole, and thiophene moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, adds to its importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions
Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Thiophene Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Final Coupling: The final step involves coupling the synthesized indole, thiazole, and thiophene derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, thiazole, and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- **N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)acetamide
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the fluoro-substituted indole ring, which may enhance its biological activity and stability.
Properties
Molecular Formula |
C19H16FN3OS2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H16FN3OS2/c20-14-4-3-13-5-7-23(16(13)10-14)8-6-21-18(24)11-15-12-26-19(22-15)17-2-1-9-25-17/h1-5,7,9-10,12H,6,8,11H2,(H,21,24) |
InChI Key |
XOSYRIXTIPCIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.